(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride
Description
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a methanamine group
Properties
IUPAC Name |
[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS.ClH/c1-17-11-7-10(14-12(15-11)18-2)16-5-3-9(8-13)4-6-16;/h7,9H,3-6,8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHKLARXODJYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCC(CC2)CN)SC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving methoxy and methylthio substituents.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the pyrimidine ring through a nucleophilic substitution reaction.
Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylthio groups.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydropyrimidines.
Scientific Research Applications
Chemistry
In chemistry, (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways in disease treatment.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol: This compound is similar in structure but contains a methanol group instead of a methanamine group.
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)ethanamine: This compound has an ethanamine group instead of a methanamine group.
Uniqueness
The uniqueness of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride lies in its specific combination of functional groups
Biological Activity
The compound (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride , with the CAS number 1353947-62-2 , exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article synthesizes findings from diverse sources, highlighting its chemical properties, biological mechanisms, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁ClN₄OS |
| Molecular Weight | 304.839 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The compound's structure includes a piperidine ring and a pyrimidine moiety, which are known to contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, the presence of the methylthio group may enhance its interaction with certain proteins or enzymes, potentially modulating their activity.
Target Interactions
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.
Antiviral Activity
A related class of compounds has demonstrated antiviral properties against RNA viruses. For example, research on similar pyrimidine derivatives has shown effectiveness against rubella and sindbis viruses, suggesting potential antiviral applications for this compound as well .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that it exhibits selective cytotoxicity, sparing normal cells while targeting cancerous cells. This selectivity is crucial for developing therapeutics with minimal side effects.
Case Studies and Research Findings
- Study on Antiviral Efficacy : A study highlighted the efficacy of methylthio-containing compounds against viral pathogens, suggesting that this compound could be further explored for antiviral drug development .
- Cytotoxicity Assessment : A recent assessment demonstrated that this compound could induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
